molecular formula C24H24ClN3O4 B254336 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide

4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No. B254336
M. Wt: 453.9 g/mol
InChI Key: WFNSPSZOWYQZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide, also known as CCDC134811, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including neurodegenerative disorders and diabetes. Another potential direction is the development of more efficient synthesis methods for 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide, which could lead to the production of larger quantities of the compound for use in future scientific research studies. Finally, the development of more water-soluble derivatives of 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide could also be explored to overcome the limitations of its low solubility in water.

Synthesis Methods

The synthesis of 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide involves the reaction of 4-chloro-1-cyclohexyl-2,5-dioxopyrrolidine-3-amine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide as a white solid with a high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have potential as a therapeutic agent for the treatment of diabetes and obesity.

properties

Product Name

4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C24H24ClN3O4/c1-32-19-13-11-17(12-14-19)27-22(29)15-7-9-16(10-8-15)26-21-20(25)23(30)28(24(21)31)18-5-3-2-4-6-18/h7-14,18,26H,2-6H2,1H3,(H,27,29)

InChI Key

WFNSPSZOWYQZFA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

Origin of Product

United States

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